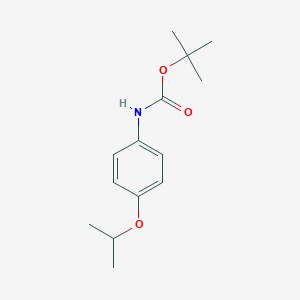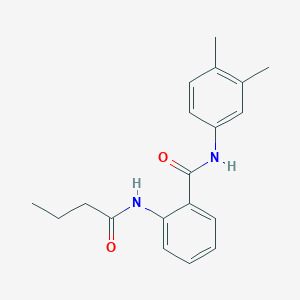
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine, commonly known as '2-DPMP', is a psychoactive drug that belongs to the class of stimulants. It was first synthesized in the year 1944 by a German chemist named Max Oberlin. Since then, it has been used for various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-DPMP involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The increased levels of dopamine and norepinephrine in the brain lead to an increase in alertness, arousal, and mood elevation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-DPMP include increased heart rate, blood pressure, and body temperature. It also leads to enhanced locomotor activity and decreased appetite. The long-term effects of 2-DPMP on the brain are not well understood, and further research is required to elucidate its potential for addiction and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-DPMP in lab experiments include its high potency and selectivity for dopamine and norepinephrine transporters. This allows for precise modulation of neurotransmission, which is essential for studying the role of these neurotransmitters in various neurological disorders. However, the limitations of using 2-DPMP in lab experiments include its potential for abuse and dependence, which can lead to ethical concerns.
Orientations Futures
The future directions for research on 2-DPMP include investigating its potential for treating various neurological disorders such as ADHD, depression, and Parkinson's disease. Further research is also required to elucidate its long-term effects on the brain and its potential for addiction and dependence. Additionally, the development of novel analogs of 2-DPMP with improved selectivity and reduced potential for abuse is an area of active research.
Méthodes De Synthèse
The synthesis of 2-DPMP involves the reaction of 2,4-dichlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain 2-DPMP in its pure form.
Applications De Recherche Scientifique
2-DPMP has been extensively used for scientific research purposes, especially in the field of neuroscience. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, which are neurotransmitters responsible for regulating mood, attention, and arousal. This property of 2-DPMP has been utilized to study the role of these neurotransmitters in various neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H14Cl2N2 |
|---|---|
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-12-5-4-11(14(16)9-12)6-8-17-10-13-3-1-2-7-18-13/h1-5,7,9,17H,6,8,10H2 |
Clé InChI |
ANGFWFKEEBOZRS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)


![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
